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Compound of Interest

Compound Name: (S)-5-Hydroxy Omeprazole
CAS No.: 196489-27-7
Cat. No.: B1146864
Get Quote
. J

A Technical Guide for CYP2C19 Phenotyping and
Bioanalytical Validation
Executive Summary

The accurate quantification of (S)-5-Hydroxy Omeprazole is the linchpin of modern
pharmacogenomic profiling for proton pump inhibitors (PPIs). As the primary CYP2C19-
mediated metabolite of Esomeprazole ((S)-Omeprazole), this molecule serves as the definitive
biomarker for distinguishing Poor Metabolizers (PM) from Extensive Metabolizers (EM).

This guide details the physicochemical properties, handling protocols, and LC-MS/MS
methodologies required to utilize (S)-5-Hydroxy Omeprazole as a certified reference standard.
We move beyond basic identification to address the specific challenges of stereochemical
purity and acid-lability inherent to benzimidazole derivatives.

Biological Context & Mechanism
The CYP2C19 Probe
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Omeprazole is a racemate comprising (S)- and (R)-enantiomers. The (S)-enantiomer
(Esomeprazole) exhibits superior bioavailability due to lower intrinsic clearance. However, both
enantiomers are extensively metabolized in the liver.

o Primary Pathway: Hydroxylation at the 5-position of the benzimidazole ring by CYP2C19.
e Secondary Pathway: Sulfoxidation to the sulfone by CYP3A4.

The ratio of Esomeprazole / (S)-5-Hydroxy Omeprazole in plasma is the "Gold Standard"
phenotypic metric for CYP2C19 activity. High ratios indicate poor metabolizer status,
correlating with higher drug exposure and potential toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Esomeprazole, highlighting
the critical role of the (S)-5-Hydroxy metabolite.
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Figure 1: The metabolic divergence of Esomeprazole. The green node represents the target
reference standard.

The Reference Standard: Specifications & Handling

To ensure data integrity in metabolomics, the reference standard must meet rigorous criteria.
Commercial "research grade" chemicals often lack the stereochemical certification required for
regulated DMPK studies.

Physicochemical Profile
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Property Specification Critical Note

(S)-5-Methoxy-2-[[(4-methoxy- Note: Numbering can vary; 5-

) 3,5-dimethyl-2- OH and 6-OH are tautomers in
Chemical Name o _ _ _ _
pyridinylymethyl]sulfinyl]-1H- solution, but fixed in crystal
benzimidazol-6-ol form.
Molecular Formula C17H19N304S Exact Mass: 361.11

Enantiomeric Excess (ee) must

be >98% to prevent

Stereochemistry (S)-Enantiomer )
interference from (R)-
metabolites.
Solubility DMSO, Methanol Insoluble in water.
K ~4.0 (Pyridinium), ~8.8 Amphoteric nature affects
a
P (Benzimidazole) extraction pH.

Stability & Storage (The "Acid Trap")

Omeprazole derivatives are acid-labile. Exposure to acidic environments causes the
"Rearrangement of Omeprazole,” leading to degradation into cyclic sulfenamides.

Storage: -80°C (Long term), -20°C (Working).

Light: Photosensitive. Store in amber vials.

Solvent: Dissolve in 100% Methanol or Acetonitrile. Never dissolve directly in acidic mobile
phase.

Buffer Rule: Maintain sample pH > 7.5 during extraction.

Analytical Methodology: LC-MS/MS Protocol

The following protocol is designed for high-throughput metabolomics, prioritizing sensitivity and
separation of the 5-hydroxy metabolite from the sulfone and parent drug.

Sample Preparation (Liquid-Liquid Extraction)
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Protein precipitation is often insufficient due to the acid instability. LLE (Liquid-Liquid Extraction)
is preferred.

Aliquot: 50 pL Plasma.

¢ IS Addition: Add 10 pL Deuterated Internal Standard ((S)-5-OH-Omeprazole-d3).
o Buffer: Add 50 uL Ammonium Carbonate (pH 8.5). Crucial for stability.

o Extract: Add 600 pL Ethyl Acetate. Vortex 5 min.

o Separate: Centrifuge @ 40009, 5 min.

e Dry: Evaporate supernatant under Nitrogen.

o Reconstitute: 100 uL Mobile Phase (Initial conditions).

LC-MS/MS Parameters

e Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,
1.7 pm.

e Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0). Basic pH improves peak shape and
stability.

o Mobile Phase B: Acetonitrile.
¢ |onization: ESI Positive Mode.

MRM Transitions (Quantification Table)

Precursor lon Product lon Collision Dwell Time
Analyte

(m/z) (m/z) Energy (eV) (ms)
(S)-5-OH

362.1 214.1 15 50
Omeprazole
(S)-Omeprazole 346.1 198.1 12 50
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| IS (d3-Analog) | 365.1|217.1| 15|50 |

Rationale: The transition 362 -> 214 corresponds to the fragmentation of the benzimidazole
moiety retaining the hydroxyl group, providing high specificity against the sulfone metabolite.

Analytical Workflow Diagram
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Figure 2: Step-by-step bioanalytical workflow ensuring analyte stability.

Data Interpretation & Phenotyping

In clinical metabolomics, the absolute concentration is less critical than the Metabolic Ratio
(MR).

MR < 1.0: Ultra-Rapid / Extensive Metabolizer (Normal CYP2C19 function).

MR 1.0 - 10.0: Intermediate Metabolizer.

MR > 10.0: Poor Metabolizer (Deficient CYP2C19).

Application: This ratio is used to dose-adjust PPIs for H. pylori eradication therapy, where

higher pH control (achieved in PMs) correlates with better cure rates.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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